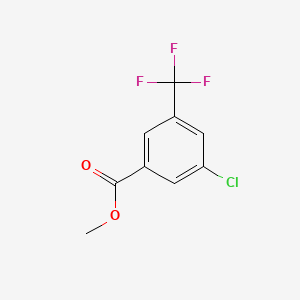

Methyl 3-chloro-5-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-chloro-5-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6ClF3O2 . It is a derivative of benzoate and contains a trifluoromethyl group, which is a common motif in many pharmaceuticals and agrochemicals .

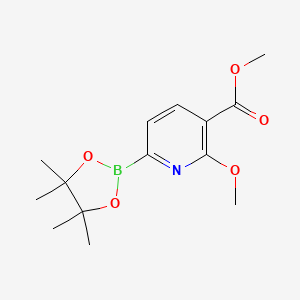

Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-5-(trifluoromethyl)benzoate” consists of a benzoate core with a trifluoromethyl group and a chlorine atom attached to the benzene ring . The presence of these substituents can significantly influence the compound’s physical and chemical properties.Applications De Recherche Scientifique

Pharmaceutical Applications

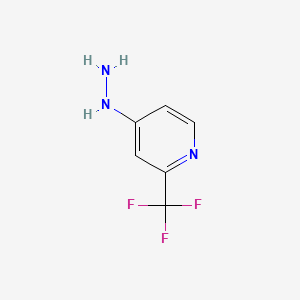

“Methyl 3-chloro-5-(trifluoromethyl)benzoate” is a compound that contains a trifluoromethyl (TFM, -CF3) group . Over the past 20 years, many FDA-approved drugs have incorporated the TFM group as one of their pharmacophores . The unique properties of the fluorine atom and the TFM group contribute to the pharmacological activities of these drugs .

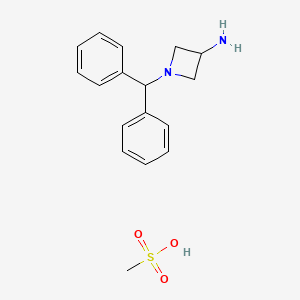

Synthesis of Pexidartinib

Pexidartinib, an FDA-approved drug, can be synthesized using a compound that contains a trifluoromethyl group . After certain protective groups are removed, the free amine is transformed into pexidartinib .

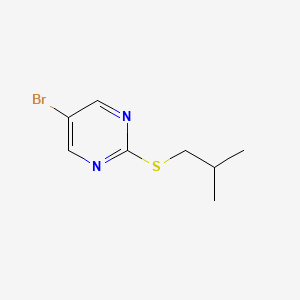

Synthesis of Selinexor

The synthesis of Selinexor, another FDA-approved drug, begins with a compound similar to “Methyl 3-chloro-5-(trifluoromethyl)benzoate” known as 3,5-bis(trifluoromethyl)benzonitrile . This compound is hydrolyzed to form 3,5-bis(trifluoromethyl)benzamide, which then reacts with N,N-dimethyl formamide dimethyl acetal to yield an intermediate imine .

Agrochemical Applications

Trifluoromethylpyridines, which can be derived from “Methyl 3-chloro-5-(trifluoromethyl)benzoate”, are key structural motifs in active agrochemical ingredients . Over the past two decades, more than 50% of the pesticides launched have been fluorinated . Trifluoromethyl group-containing compounds make up a significant portion of these fluorinated pesticides .

Functional Materials

The development of fluorinated organic chemicals, including those containing the trifluoromethyl group, is an important research topic in the field of functional materials . The unique properties of fluorine and the trifluoromethyl group contribute to the performance of these materials .

Lithiation in Flow Chemistry

“Methyl 3-chloro-5-(trifluoromethyl)benzoate” can be used in flow chemistry for the functionalization of certain positions on the molecule . This process involves lithiation in flow followed by trapping in batch with a series of electrophiles .

Propriétés

IUPAC Name |

methyl 3-chloro-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVFZOBJVRSBOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673206 |

Source

|

| Record name | Methyl 3-chloro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-5-(trifluoromethyl)benzoate | |

CAS RN |

1214361-12-2 |

Source

|

| Record name | Methyl 3-chloro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)